molecular formula C17H14N2O3 B2924016 4-(9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile CAS No. 1326922-16-0

4-(9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile

Cat. No.: B2924016
CAS No.: 1326922-16-0
M. Wt: 294.31
InChI Key: COBOFJCDXAYGQK-UHFFFAOYSA-N
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Description

4-(9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a benzoxazepine core with a methoxy group and a benzonitrile moiety, suggests it may have interesting chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzoxazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step might involve methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the benzonitrile moiety: This can be done through nucleophilic substitution reactions, where a suitable benzonitrile derivative reacts with the benzoxazepine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl group in the benzoxazepine ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of halogenating agents, acids, or bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-(9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of drugs targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The methoxy and benzonitrile groups could play roles in binding to the target site, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-(9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile: can be compared with other benzoxazepines, such as:

Uniqueness

The presence of both the methoxy group and the benzonitrile moiety in this compound may confer unique chemical and biological properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic profiles.

Properties

IUPAC Name

4-(9-methoxy-3-oxo-5H-1,4-benzoxazepin-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-21-15-4-2-3-13-10-19(16(20)11-22-17(13)15)14-7-5-12(9-18)6-8-14/h2-8H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBOFJCDXAYGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=O)N(C2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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